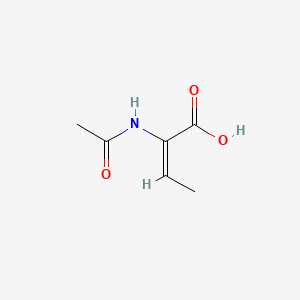

2-Butenoic acid, 2-(acetylamino)-

Description

Contextualization within the Landscape of Organic Synthesis

In the vast landscape of organic synthesis, α,β-unsaturated N-acylamino acids like 2-Butenoic acid, 2-(acetylamino)- are prized as versatile intermediates. evitachem.com The presence of multiple functional groups—a carboxylic acid, an amide, and a reactive double bond—allows for a wide array of chemical transformations. evitachem.com

The synthesis of N-acyl amino acids can be achieved through various methods, including the Schotten-Baumann reaction, which involves the reaction of an amino acid with an acyl chloride or anhydride (B1165640) under basic conditions. researchgate.net Specifically for 2-Butenoic acid, 2-(acetylamino)-, synthesis can involve the acetylation of 2-amino-2-butenoic acid. evitachem.com

The α,β-double bond is particularly reactive and can undergo several important reactions, including:

Michael Addition: The conjugated system makes the β-carbon susceptible to nucleophilic attack. nih.govrsc.org

Hydrogenation: The double bond can be reduced to a single bond, often with high stereoselectivity, which is crucial in asymmetric synthesis. nih.govdu.ac.in

Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions to form cyclic structures. nih.govrsc.org

These reactions make α,β-unsaturated N-acylamino acids key precursors for the synthesis of a variety of more complex molecules, including modified peptides and other biologically active compounds. researchgate.netbyu.edu

Significance of α,β-Unsaturated Amino Acid Derivatives in Advanced Chemical Research

The significance of α,β-unsaturated amino acid derivatives, including 2-Butenoic acid, 2-(acetylamino)-, in advanced chemical research is multifaceted. These compounds are found in a range of naturally occurring peptides, many of which exhibit potent biological activities, such as antibiotic, antifungal, and antitumor properties. nih.gov

Their incorporation into peptides can significantly influence the peptide's conformation and stability. The planar sp2 hybridized α-carbon and the restricted rotation around the double bond impose conformational constraints that can lead to well-defined secondary structures. nih.govchemrxiv.org This property is exploited in the design of peptidomimetics and foldamers, which are synthetic molecules that mimic the structure and function of natural peptides. rsc.org

Furthermore, the unique reactivity of the α,β-double bond makes these derivatives valuable probes in chemical biology and for the late-stage functionalization of complex molecules. researchgate.net They can act as chemical handles for attaching other molecules or for introducing specific structural features.

Overview of Current Research Trajectories Pertaining to 2-Butenoic acid, 2-(acetylamino)-

Current research involving 2-Butenoic acid, 2-(acetylamino)- and related α,β-unsaturated N-acylamino acids is focused on several key areas:

Asymmetric Synthesis: A major thrust of research is the development of new catalytic methods for the asymmetric hydrogenation of these compounds. du.ac.inpharmaguideline.com The goal is to produce chiral amino acids with high enantiomeric excess, which are essential building blocks for the synthesis of pharmaceuticals and other bioactive molecules. du.ac.in Chiral rhodium and ruthenium complexes are often employed as catalysts in these reactions. du.ac.inpharmaguideline.com

Peptide and Protein Chemistry: Researchers are exploring the incorporation of 2-Butenoic acid, 2-(acetylamino)- and other dehydroamino acids into peptides to enhance their proteolytic stability and to control their conformation. byu.educhemrxiv.org This is particularly relevant for the development of peptide-based drugs with improved pharmacokinetic properties.

Natural Product Synthesis: Many complex natural products contain α,β-unsaturated amino acid residues. nih.govrsc.org Synthetic chemists are actively working on the total synthesis of these natural products, where compounds like 2-Butenoic acid, 2-(acetylamino)- can serve as crucial intermediates.

Biocatalysis: There is growing interest in using enzymes to catalyze reactions involving N-acyl amino acids, offering a green and highly selective alternative to traditional chemical methods. researchgate.net

Structure

3D Structure

Properties

CAS No. |

55649-71-3 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(E)-2-acetamidobut-2-enoic acid |

InChI |

InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b5-3+ |

InChI Key |

RZLLYKKORUSDSK-HWKANZROSA-N |

Isomeric SMILES |

C/C=C(\C(=O)O)/NC(=O)C |

Canonical SMILES |

CC=C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Butenoic Acid, 2 Acetylamino

Asymmetric Synthetic Strategies for 2-Butenoic acid, 2-(acetylamino)- and Related Enamides

The generation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly for biologically relevant molecules like amino acid derivatives. The α,β-unsaturated nature of 2-Butenoic acid, 2-(acetylamino)-, which is a dehydroamino acid precursor, makes it an ideal substrate for various asymmetric transformations.

Enantioselective Hydrogenation Approaches Utilizing Dehydroamino Acid Precursors

Asymmetric hydrogenation of N-acyl dehydroamino acids is a powerful and well-established method for producing enantiomerically pure amino acids. mdma.ch This transformation typically involves the use of chiral transition-metal catalysts, most notably those based on rhodium and ruthenium, which can deliver hydrogen across the double bond with high stereoselectivity.

Chiral phosphine (B1218219) ligands are crucial for inducing enantioselectivity. Seminal work in this area demonstrated that ligands like DIPAMP, when complexed with rhodium, could be used to synthesize chiral amino acids and oligopeptides from dehydropeptide precursors. mdma.ch Over the years, a vast library of ligands has been developed. For instance, rhodium complexes with 3,4-bis(diphenylphosphino)pyrrolidine (PYRPHOS) have achieved up to 99-100% enantiomeric excess (ee) in the hydrogenation of (Z)-α-acetamido cinnamic acid derivatives. mdma.ch

Ruthenium-based catalysts, particularly with the BINAP ligand, have also shown exceptional efficacy. It is noteworthy that Ru-BINAP and Rh-BINAP catalysts can yield opposite enantiomers of the product. mdma.ch In a relevant example, the hydrogenation of (E)-methyl-3-acetamido-2-butenoate using a [Ru(OCOCH3)2-BINAP] catalyst proceeded with a high enantioselectivity of 96% ee. mdma.ch In contrast, the corresponding (Z)-isomer yielded only 5% ee under identical conditions, highlighting the profound influence of substrate geometry on the stereochemical outcome. mdma.ch

| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Rhodium Complex | PYRPHOS | (Z)-α-acetamido cinnamic methyl ester | 99% | mdma.ch |

| Ruthenium Complex | BINAP | (E)-methyl-3-acetamido-2-butenoate | 96% | mdma.ch |

| Rhodium Complex | NORPHOS | (Z)-α-acetamidocinnamic acid | 96% | mdma.ch |

| Rhodium Complex | Ph-β-GLUP | N-acylaminoacrylic acids | 96-99% | mdma.ch |

Enzyme-Mediated Stereoselective Processes in Amino Acid Derivative Synthesis

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic esters. mdpi.com An enzymatic method has been successfully developed for the synthesis of β-amino acid enantiomers through the lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters. mdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of both enantiomers with excellent ee values (≥99%). mdpi.com

Furthermore, multi-enzyme cascades can achieve highly stereoselective syntheses in a single step. Bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the efficient synthesis of γ-hydroxy-α-amino acids from simple substrates, achieving high yields and stereoselectivity. rsc.org These enzymatic strategies represent a powerful alternative to traditional metal- or organocatalysis for producing enantiopure amino acid derivatives.

Established and Emerging Synthetic Routes to 2-Butenoic acid, 2-(acetylamino)-

The synthesis of the 2-Butenoic acid, 2-(acetylamino)- scaffold can be accomplished through several established methods that build the core α,β-unsaturated N-acylamino acid structure.

Condensation Reactions and Analogous Formations (e.g., Aldol-Condensation, Knoevenagel Approaches)

A classic and effective method for synthesizing α,β-unsaturated amino acids is the Rodionov synthesis, which is a variation of the Knoevenagel condensation. mdpi.com This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of an ammonia (B1221849) source, like ammonium (B1175870) acetate, in a suitable solvent like ethanol (B145695) under reflux. mdpi.com For the synthesis of 2-Butenoic acid, 2-(acetylamino)-, the analogous Erlenmeyer-Plöchl synthesis is more direct, though the Rodionov reaction provides the foundational β-amino acid structure which can be subsequently acylated.

Derivatization from Oxazolone (B7731731) Intermediates and Ring-Opening Methodologies

The Erlenmeyer–Plöchl azlactone synthesis is a cornerstone method for preparing N-acyl-α,β-dehydroamino acids. This reaction involves the condensation of an N-acylglycine, such as N-acetylglycine, with an aldehyde (in this case, acetaldehyde) in the presence of a dehydrating agent like acetic anhydride (B1165640). The reaction proceeds through the formation of an intermediate 5(4H)-oxazolone, also known as an azlactone. This oxazolone is then subjected to a ring-opening reaction, typically via hydrolysis with a weak base or acid, to yield the desired α,β-unsaturated N-acetylamino acid, 2-Butenoic acid, 2-(acetylamino)-.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉NO₃ | ontosight.ainist.gov |

| Molecular Weight | 143.14 g/mol | ontosight.ainist.gov |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | ~120-125°C | ontosight.ai |

| CAS Registry Number | 55649-71-3 | nist.gov |

Exploratory Chemical Reactivity and Mechanistic Pathways of 2-Butenoic acid, 2-(acetylamino)-

The chemical reactivity of 2-Butenoic acid, 2-(acetylamino)- is dictated by the interplay of its functional groups: the α,β-unsaturated carboxylic acid and the N-acetylamino group. evitachem.com These features allow for a diverse range of chemical transformations.

Electrophilic and Nucleophilic Additions to the Unsaturated Carbonyl System

The carbon-carbon double bond in 2-Butenoic acid, 2-(acetylamino)- is susceptible to electrophilic addition reactions. libretexts.orglibretexts.org In such reactions, an electrophile is attracted to the electron-rich π-bond of the alkene. chemistrystudent.com The mechanism typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For example, the addition of a hydrogen halide (HX) would proceed by protonation of the double bond to form a more stable carbocation, followed by the attack of the halide ion. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbocation. libretexts.org

The carbonyl group, on the other hand, is a site for nucleophilic attack. In nucleophilic acyl substitution, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of a leaving group, resulting in the substitution of the group attached to the acyl carbon. libretexts.orglibretexts.org For instance, reaction with an alcohol in the presence of an acid catalyst can lead to the formation of the corresponding ester. evitachem.com

Oxidative and Reductive Transformations of the Butenoic Acid Framework

The butenoic acid framework can undergo both oxidation and reduction. Hydrogenation of the carbon-carbon double bond, a reduction reaction, would yield 2-(acetylamino)butanoic acid. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst or zinc and sulfuric acid. wikipedia.org

Oxidation of the double bond can lead to various products depending on the oxidizing agent and reaction conditions. For example, reaction with an oxidizing agent like potassium permanganate (B83412) could lead to the formation of a diol. wikipedia.org Stronger oxidation could potentially cleave the double bond. The starting material, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose, was oxidized to a lactone hydrazone using activated manganese dioxide in a multi-step synthesis, demonstrating the feasibility of oxidizing similar structures. nih.gov

Substitution Reactions and Strategic Functional Group Interconversions

Substitution reactions can be employed to modify the functional groups of 2-Butenoic acid, 2-(acetylamino)-. The carboxylic acid group can be converted into other functional groups, such as esters or amides, through nucleophilic acyl substitution reactions. pressbooks.pub For example, reacting the carboxylic acid with an alcohol under acidic conditions yields an ester. evitachem.com

The acetylamino group can also be involved in functional group interconversions, although this is generally less common than reactions at the carboxylic acid or the double bond. The principles of multi-step synthesis often rely on the strategic conversion of one functional group into another to build molecular complexity. libretexts.org

Metal-Catalyzed Functionalization and Cross-Coupling Reactions (e.g., C-H Arylation, Vinylic C-H Functionalization)

Modern synthetic methods, particularly metal-catalyzed reactions, offer powerful tools for the functionalization of molecules like 2-Butenoic acid, 2-(acetylamino)-. Vinylic C-H functionalization, for instance, allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the double bond. A nickel(II)-catalyzed cascade annulation reaction has been reported for the synthesis of 4-aryl-substituted isotetronic acids from 2-acetamido-3-arylacrylates, which are structurally related to the title compound. rsc.org This reaction proceeds via heteroatom-guided electrophilic insertion of nickel into the vinylic double bond. rsc.org

Gallium(III)-initiated processes have been developed for the double C-H functionalization of aliphatic CH2 groups, driven by vinyl carbocations. nih.govresearchgate.net These methods allow for the creation of quaternary carbon stereocenters and demonstrate the potential for complex transformations involving vinyl groups. nih.govresearchgate.net Palladium-catalyzed C-H functionalization reactions, often assisted by Lewis acid additives like ZnCl2, have also been explored for related systems, providing insights into potential reaction pathways. rsc.org

Cyclization and Heterocycle Formation Via 2-Butenoic acid, 2-(acetylamino)- Precursors

The bifunctional nature of 2-Butenoic acid, 2-(acetylamino)- and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic nitrogen (in the amide) and an electrophilic carbonyl system, along with the reactive double bond, allows for intramolecular cyclization reactions to form rings.

For instance, N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids have been shown to undergo intramolecular cyclization. researchgate.net Similarly, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru These examples highlight the propensity of related butenoic acid derivatives to form heterocyclic structures.

The synthesis of various heterocycles often relies on precursors that can undergo cyclization. mdpi.comnih.gov For example, azides are versatile reagents in the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov The functional groups present in 2-Butenoic acid, 2-(acetylamino)- could be modified to include moieties that facilitate cyclization, leading to the formation of diverse heterocyclic systems. Multi-component reactions are also a powerful tool for the synthesis of heterocycles from simple starting materials. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Butenoic Acid, 2 Acetylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "2-Butenoic acid, 2-(acetylamino)-". Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the stereochemistry of the molecule can be established with high confidence.

Proton (¹H) NMR Analysis for Elucidation of Isomeric Forms

The ¹H NMR spectrum of "2-Butenoic acid, 2-(acetylamino)-" provides crucial information for identifying its isomeric forms, primarily the (E) and (Z) configurations around the Cα=Cβ double bond. The key signals in the ¹H NMR spectrum are those of the vinyl proton (=CH), the methyl protons of the butenoic acid backbone (CH₃), and the methyl protons of the acetyl group (CH₃CO).

The chemical shift of the vinyl proton is particularly diagnostic of the stereochemistry. In dehydroamino acid derivatives, the geometry of the double bond influences the spatial proximity of the vinyl proton to the carbonyl group of the acetylamino moiety, leading to different shielding or deshielding effects.

Furthermore, the spectrum of poly(dehydroalanine), a polymer composed of repeating dehydroalanine (B155165) units, displays the characteristic resonances for the alkene and amide protons, underscoring the fundamental spectral features of the monomeric unit. acs.org

Table 1: Representative ¹H NMR Data for Dehydroalanine Derivatives

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| =CH | Varies with isomer | Quartet (q) or Singlet (s) | Coupled to the C4 methyl group in the butenoic acid structure. |

| CH₃ (Butenoic) | ~1.8-2.2 | Doublet (d) | Coupled to the vinyl proton. |

| CH₃ (Acetyl) | ~2.0-2.3 | Singlet (s) | |

| NH | Broad singlet | Chemical shift can be solvent and concentration dependent. | |

| COOH | Very broad singlet | Often not observed or very broad; can exchange with D₂O. |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides a detailed map of the carbon framework of "2-Butenoic acid, 2-(acetylamino)-". Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the presence of the butenoic acid backbone, the acetyl group, and the carboxylic acid. The chemical shifts of the olefinic carbons (Cα and Cβ) are particularly important for confirming the presence of the double bond.

Solid-state cross-polarization magic angle spinning (CP-MAS) ¹³C NMR studies on poly(dehydroalanine) have shown distinct resonances for the carbonyl and alkene carbons, which are analogous to those observed in small molecules containing dehydroalanine. acs.org This correlation highlights the utility of polymer studies in understanding the spectral properties of the monomer.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C1 (COOH) | 165-175 | Carboxylic acid carbonyl. |

| C2 (Cα) | 125-135 | Olefinic carbon bearing the acetylamino group. |

| C3 (Cβ) | 130-140 | Olefinic carbon. |

| C4 (CH₃) | 15-20 | Methyl group of the butenoic backbone. |

| C=O (Acetyl) | 168-172 | Amide carbonyl. |

| CH₃ (Acetyl) | 22-25 | Methyl group of the acetyl substituent. |

Note: Chemical shifts are approximate and can be influenced by solvent and isomeric form.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structure Determination

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the vinyl proton (=CH) and the protons of the C4-methyl group, confirming their proximity in the butenoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signal of the C4-methyl group to its corresponding carbon signal and the vinyl proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Key HMBC correlations would include those from the C4-methyl protons to the C2 and C3 carbons of the double bond, and from the acetyl methyl protons to the amide carbonyl carbon. These correlations are critical for piecing together the molecular fragments identified in the 1D spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups present in "2-Butenoic acid, 2-(acetylamino)-" and providing insights into its molecular structure and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of "2-Butenoic acid, 2-(acetylamino)-" is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Studies on related N-acetyl-α,β-dehydroamino acid amides provide a solid basis for the interpretation of these spectra. nih.govnih.gov

Key vibrational modes include:

N-H Stretching: The ν(N-H) band is sensitive to hydrogen bonding.

Amide I and II Bands: The Amide I band, primarily due to the C=O stretching of the acetyl group, and the Amide II band, a mix of N-H bending and C-N stretching, are characteristic of the amide linkage. The positions of these bands can indicate the presence of intramolecular hydrogen bonds, such as the C5 hydrogen bond (N-H···O=C) that can stabilize certain conformations. nih.gov

C=C Stretching: The stretching vibration of the Cα=Cβ double bond, ν(Cα=Cβ), is a key indicator of the dehydroalanine structure. nih.gov

Carboxylic Acid Vibrations: The spectrum will also show characteristic broad O-H stretching and C=O stretching from the carboxylic acid group.

In non-polar solvents, dehydroalanine derivatives often exhibit a C5 intramolecular hydrogen bond, which influences the positions of the amide bands. nih.gov The analysis of these bands in different solvents can, therefore, provide insights into the conformational preferences of the molecule. nih.gov

Table 3: Characteristic FTIR Absorption Bands for N-Acetyl-α,β-dehydroalanine Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H | Stretching (ν) | 3200-3400 |

| C=O (Amide I) | Stretching (ν) | 1650-1680 |

| N-H bend, C-N stretch (Amide II) | Mixed | 1520-1560 |

| C=C | Stretching (ν) | 1630-1660 |

| C=O (Carboxylic Acid) | Stretching (ν) | 1700-1730 |

| O-H (Carboxylic Acid) | Stretching (ν) | 2500-3300 (broad) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For "2-Butenoic acid, 2-(acetylamino)-", the C=C stretching vibration of the butenoic backbone would be expected to produce a strong and sharp signal in the Raman spectrum, providing a clear marker for the α,β-unsaturation. The symmetric stretching of other non-polar parts of the carbon skeleton would also be more prominent in the Raman spectrum compared to the FTIR spectrum.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular confirmation of 2-Butenoic acid, 2-(acetylamino)-. This powerful analytical tool provides a precise determination of the compound's molecular weight and offers insights into its structural composition through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a fundamental technique for the analysis of volatile and semi-volatile organic compounds. In this method, the sample is bombarded with a high-energy electron beam, typically at 70 eV, which leads to the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). purdue.edu The internal energy imparted during this process often causes the molecular ion to fragment in a predictable and reproducible manner.

The mass spectrum of 2-Butenoic acid, 2-(acetylamino)- obtained via EI displays a distinct pattern of ion fragments. nist.gov The molecular ion peak confirms the compound's molecular weight. The subsequent fragmentation provides a roadmap to its structure, with characteristic losses of neutral fragments such as water, carbon monoxide, and portions of the acetyl and butenoic acid moieties. Analysis of these fragments allows for the confident identification of the compound. nist.gov

Table 1: Key Parameters in Electron Ionization Mass Spectrometry

| Parameter | Typical Value | Significance |

| Electron Energy | 70 eV | Standard energy that provides reproducible fragmentation patterns and maximizes ionization efficiency. purdue.edu |

| Source Temperature | ~200 °C | Ensures volatilization of the sample without thermal degradation. purdue.edu |

| Sample Pressure | < 10⁻⁵ torr | Maintains a high vacuum to prevent ion-molecule reactions and ensure a clear spectrum. purdue.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) in Chemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for the analysis of complex mixtures and the chemical profiling of samples. jppres.comuah.edu In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

This technique is particularly useful for identifying and quantifying 2-Butenoic acid, 2-(acetylamino)- in various matrices. The retention time from the GC provides an initial identification parameter, which is then confirmed by the mass spectrum. For applications requiring high sensitivity and specificity, such as metabolomics studies, targeted GC-MS methods can be developed. uah.edu These methods often involve derivatization of the analyte to improve its volatility and chromatographic behavior. For mass spectrometry-compatible applications, mobile phase additives like formic acid are often used instead of phosphoric acid. sielc.comsielc.com

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Due to the presence of a chiral center, 2-Butenoic acid, 2-(acetylamino)- can exist as enantiomers. The assessment of enantiomeric purity is crucial in many scientific disciplines. Chiral analytical techniques are employed to separate and quantify these mirror-image isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. chromatographyonline.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad enantiorecognition capabilities for a diverse range of compounds. chromatographyonline.comsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The mobile phase composition, often a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol or ethanol (B145695), is optimized to achieve the best separation. For acidic compounds like 2-Butenoic acid, 2-(acetylamino)-, the addition of a small amount of a strong acid, like trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. chromatographyonline.com

Table 2: Common Chiral Stationary Phases for HPLC

| Chiral Stationary Phase (CSP) Type | Description |

| Polysaccharide-based | Derivatives of cellulose and amylose coated or immobilized on a silica (B1680970) support. sigmaaldrich.com |

| Macrocyclic Glycopeptides | Antibiotics like teicoplanin and vancomycin (B549263) bonded to silica. |

| Ligand Exchange | A chiral ligand, often an amino acid, is complexed with a metal ion and immobilized on the stationary phase. chromatographyonline.com |

| Cyclodextrin-based | Cyclodextrins are cyclic oligosaccharides that can include enantiomers in their chiral cavity. sigmaaldrich.com |

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com This technique is exquisitely sensitive to the three-dimensional structure of molecules and is a powerful tool for determining the absolute configuration and conformational properties of chiral compounds. jascoinc.comnih.gov

The CD spectrum of a chiral molecule is characterized by positive or negative peaks (known as Cotton effects) in specific wavelength regions. For 2-Butenoic acid, 2-(acetylamino)-, the chromophoric amide and carboxyl groups will give rise to characteristic CD signals. The sign and magnitude of these signals are directly related to the spatial arrangement of these groups and thus to the enantiomeric form of the molecule. The solvent can significantly influence the CD spectrum, and in some cases, can even invert the sign of the Cotton effect, providing further structural information. nih.gov By comparing the experimental CD spectrum to that of known standards or to theoretical calculations, the absolute configuration of the enantiomers can be determined. jascoinc.com

Computational and Theoretical Investigations of 2 Butenoic Acid, 2 Acetylamino

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic distributions with high accuracy.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for exploring the conformational landscape and tautomeric equilibria of molecules like 2-Butenoic acid, 2-(acetylamino)-.

Conformational Spaces: The flexibility of the 2-(acetylamino)- group and the rotatable bonds within the molecule mean that it can exist in various spatial arrangements or conformations. DFT calculations can map the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that separate them. For similar N-acetylated amino acid derivatives, DFT studies, often using functionals like B3LYP with basis sets such as cc-pVDZ, have successfully determined energy-minimized and geometry-optimized structures. researchgate.net Such studies on related dehydroamino acids have shown that the residues can act as either conformational stiffeners or flexibilizers, a property crucial for their role in the structure of larger peptides. nih.gov

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 2-Butenoic acid, 2-(acetylamino)- possesses both amide and carboxylic acid groups, making it susceptible to keto-enol and amide-imidol tautomerism. DFT methods are widely used to calculate the relative energies and stabilities of different tautomeric forms in both the gas phase and in various solvents. researchgate.netnih.govsemanticscholar.orgorientjchem.org For instance, studies on similar molecules show that the equilibrium between tautomers can be significantly influenced by the solvent's polarity, with polar solvents often stabilizing one form over another through interactions like hydrogen bonding. orientjchem.orgmdpi.com Although specific DFT studies on the tautomerism of 2-Butenoic acid, 2-(acetylamino)- are not prominent in literature, the established methodologies provide a robust framework for such investigations. researchgate.netsemanticscholar.org

| Computational Aspect | DFT Application and Significance | Relevant Concepts |

| Conformational Analysis | Calculation of the potential energy surface to identify low-energy conformers and rotational barriers. | Torsion angles, steric hindrance, intramolecular hydrogen bonding. |

| Tautomeric Stability | Determination of the relative free energies (ΔG) of potential tautomers (e.g., keto vs. enol). | Proton transfer, solvent effects, equilibrium constants. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. nih.govnih.gov

For 2-Butenoic acid, 2-(acetylamino)-, the HOMO is expected to be located primarily on the electron-rich regions, such as the C=C double bond and the oxygen atoms of the carboxyl and acetyl groups. The LUMO would likely be distributed over the electrophilic centers, particularly the carbonyl carbons and the β-carbon of the butenoic acid chain. This distribution helps predict where nucleophilic or electrophilic attacks will most likely occur. The analysis of Fukui functions, another DFT-derived quantity, can further pinpoint the most reactive sites for specific types of reactions. nih.gov

| Orbital/Parameter | Significance in Reactivity | Predicted Location/Value for 2-Butenoic acid, 2-(acetylamino)- |

| HOMO | Region of nucleophilic character; site of electron donation. | Expected on C=C bond, oxygen atoms. |

| LUMO | Region of electrophilic character; site of electron acceptance. | Expected on carbonyl carbons, β-carbon. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Photoelectron Spectroscopy (PES) is an experimental technique that provides direct information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. The energy required to remove an electron from a specific molecular orbital is its ionization energy.

While detailed PES spectra for 2-Butenoic acid, 2-(acetylamino)- are not widely published, data for related compounds and theoretical calculations can provide estimates. The NIST Chemistry WebBook notes the availability of gas-phase ion energetics data for this compound, which is directly related to its ionization potential. nist.gov Theoretical methods, such as high-level coupled-cluster approaches, can calculate ionization potentials with remarkable accuracy, often serving to benchmark or predict experimental results. aps.org The first ionization energy corresponds to the removal of an electron from the HOMO, providing an experimental measure that can be directly compared with the HOMO energy calculated by DFT.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how molecules interact with each other and with their environment, such as a solvent.

For 2-Butenoic acid, 2-(acetylamino)-, MD simulations could be employed to study:

Solvation: How individual molecules are surrounded by and interact with solvent molecules (e.g., water), including the formation of hydrogen bonds.

Aggregation: How multiple molecules of the compound interact with each other in solution, which can be a precursor to crystallization or the formation of larger assemblies.

Conformational Dynamics: How the molecule transitions between different conformations in a dynamic environment, providing insights that are complementary to the static picture from DFT calculations.

Studies on similar systems, such as drug-like compounds or peptides, frequently use MD to understand association processes, the role of counterions, and the formation of intermolecular hydrogen bonds that dictate the structure of larger assemblies. nih.gov

Retrosynthetic Analysis and Pathway Prediction Utilizing Computational Methodologies

Retrosynthetic analysis is a strategy used to plan the synthesis of organic molecules by deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com In recent years, this process has been significantly enhanced by computational tools that leverage artificial intelligence and machine learning algorithms.

These computational platforms, such as ASKCOS, use vast databases of known chemical reactions to suggest possible "disconnections" in the target molecule, thereby proposing potential synthetic routes. mit.edu For 2-Butenoic acid, 2-(acetylamino)-, a plausible retrosynthetic analysis would identify key bonds that can be formed using reliable chemical reactions.

A logical disconnection would be the amide bond, suggesting a synthesis from 2-amino-2-butenoic acid and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Another key disconnection is the C=C bond formation, pointing towards a precursor like a β-keto ester, which could be synthesized via a Claisen condensation or similar reaction. Computational tools can evaluate the feasibility of these and other, less obvious, pathways, ranking them based on factors like reaction yield, atom economy, and the cost of starting materials.

Role As a Versatile Synthetic Building Block and Precursor in Chemical Science

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-(acetylamino)-2-butenoic acid as a precursor is highlighted by its role in the production of fine chemicals and as a foundational structure for the total synthesis of natural products.

Intermediate for Fine Chemical Production

As an intermediate, 2-(acetylamino)-2-butenoic acid serves as a starting point for the synthesis of various fine chemicals. nih.gov Its functional groups, the carboxylic acid and the N-acetylamino group, provide reactive sites for a variety of chemical transformations. evitachem.com For instance, the carboxylic acid moiety can undergo esterification or amidation, while the double bond can be subjected to addition reactions. These reactions enable the creation of a diverse array of more complex molecules with applications in pharmaceuticals and other specialized chemical industries. evitachem.com

Scaffolds for Natural Product Total Synthesis

The α,β-unsaturated carboxylic acid motif present in 2-(acetylamino)-2-butenoic acid is a key structural element found in numerous natural products. researchgate.net This makes it a valuable scaffold in the total synthesis of these complex molecules. The inherent functionality of the compound allows for stereocontrolled introductions of new chiral centers and the elaboration of the carbon skeleton to match the intricate architectures of natural products.

Monomer in Polymer Chemistry Research and Development

In the realm of polymer chemistry, 2-(acetylamino)-2-butenoic acid and its derivatives are investigated as monomers for the creation of novel polymers. A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. nims.go.jp The presence of the polymerizable double bond, along with the functional carboxylic acid and amide groups, allows for the synthesis of functional polymers with tailored properties. These polymers can be designed to be responsive to stimuli such as pH or temperature, making them suitable for applications in areas like drug delivery and smart materials. klinger-lab.de

Building Block for the Construction of Heterocyclic Compounds and Diverse Molecular Libraries

The structure of 2-(acetylamino)-2-butenoic acid makes it an ideal building block for the synthesis of heterocyclic compounds. rsc.org Heterocycles are cyclic compounds containing at least two different elements in their ring. The reactive sites on the molecule can be utilized in cyclization reactions to form various ring systems, which are prevalent in many biologically active molecules and pharmaceuticals. Furthermore, its versatility allows for its use in combinatorial chemistry to generate large and diverse molecular libraries, which are essential for high-throughput screening in drug discovery. researchgate.net

Intermediacy in Biochemical Pathway Investigations (e.g., Role in Fatty Acid Biosynthesis Research)

The structural similarity of 2-(acetylamino)-2-butenoic acid to intermediates in metabolic pathways makes it a useful tool for biochemical investigations. For example, butenoic acid is a C4 short-chain unsaturated fatty acid. nih.gov Research into the biosynthesis of butenoic acid utilizes intermediates of the fatty acid biosynthesis pathway. nih.gov Specifically, engineered Escherichia coli have been used to produce butenoic acid from butenoyl-acyl carrier protein (ACP), an intermediate in fatty acid synthesis. nih.gov The study of how molecules like 2-(acetylamino)-2-butenoic acid interact with enzymes and cellular machinery can provide valuable insights into the mechanisms of these pathways. nih.govfrontiersin.org

| Research Area | Application of 2-(Acetylamino)-2-butenoic acid |

| Fine Chemical Production | Intermediate for synthesizing pharmaceuticals and other specialized chemicals. nih.govevitachem.com |

| Natural Product Synthesis | Scaffold for the total synthesis of complex natural products. researchgate.net |

| Polymer Chemistry | Monomer for creating functional and responsive polymers. nims.go.jpklinger-lab.de |

| Heterocyclic Chemistry | Building block for constructing diverse heterocyclic compounds. rsc.orgresearchgate.net |

| Biochemical Research | Investigating biochemical pathways, such as fatty acid biosynthesis. nih.govnih.gov |

Emerging Research Directions and Future Perspectives for 2 Butenoic Acid, 2 Acetylamino

Development of Novel Green Chemistry Synthetic Routes

The development of environmentally benign synthetic methods for 2-Butenoic acid, 2-(acetylamino)- and its derivatives is a key area of current research. rsc.org Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues by utilizing safer solvents, reducing energy consumption, and employing catalytic methods.

Recent advancements include the use of electrochemical oxidation of N-acyl amino acid derivatives in methanol, followed by acid-catalyzed elimination to produce the desired dehydroamino acid on a gram scale. wikipedia.org Another promising strategy involves the dehydration of serine derivatives using a tert-butoxycarbonate leaving group. wikipedia.org Researchers are also exploring the use of bio-based starting materials, such as levoglucosenone (B1675106) derived from cellulosic waste, to create more sustainable synthetic pathways. researchgate.net These green synthetic routes not only reduce the environmental impact but also offer potential for more efficient and cost-effective production.

Table 1: Comparison of Traditional vs. Green Synthetic Routes

| Feature | Traditional Synthetic Routes | Emerging Green Chemistry Routes |

| Starting Materials | Often petroleum-based | Increasingly bio-based (e.g., from cellulose) |

| Reagents | Can involve toxic and hazardous chemicals | Employs safer, less toxic reagents |

| Solvents | Often uses volatile organic compounds | Focus on greener solvents like water or recyclable options |

| Energy Consumption | May require high temperatures and pressures | Aims for milder reaction conditions |

| Waste Generation | Can produce significant amounts of byproducts | Designed for higher atom economy and less waste |

| Catalysis | May rely on stoichiometric reagents | Utilizes catalytic methods (e.g., electrocatalysis) |

Exploration of Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis are at the forefront of developing stereoselective and efficient transformations involving 2-Butenoic acid, 2-(acetylamino)-. rsc.org These methods offer significant advantages over traditional metal-based catalysis, including milder reaction conditions and reduced metal contamination in the final products.

Organocatalysis: Proline has been shown to efficiently catalyze the aldol (B89426) condensation of a glycine (B1666218) Schiff base with various aldehydes, a key step in the synthesis of α,β-dehydroamino esters. researchgate.net The development of chiral organocatalysts is a major focus, aiming to control the stereochemistry of reactions involving the double bond of 2-Butenoic acid, 2-(acetylamino)-.

Biocatalysis: Enzymes are being explored for their ability to catalyze reactions with high specificity and selectivity. For instance, aldolases like NahE have been used for the condensation of pyruvate (B1213749) with a range of aldehydes to produce α,β-unsaturated 2-oxo acids, which are versatile precursors. researchgate.net Nucleoside transglycosylases are also being investigated for the synthesis of ribonucleoside analogues, demonstrating the potential of biocatalysis in creating complex molecules from simple precursors. strath.ac.uk The use of enzymes from natural product biosynthetic pathways presents a promising avenue for developing mild, regio- and stereoselective biocatalytic transformations. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for 2-Butenoic acid, 2-(acetylamino)- and its derivatives with flow chemistry and automated platforms is set to revolutionize their production and application. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput synthesis and optimization.

Flow Chemistry: Continuous flow processing has been successfully applied to reactions such as the tandem Wittig-Michael reaction to synthesize C-glycosyl acetates. nih.gov Flow reactors, like the tube-in-tube gas permeable membrane reactor, facilitate the use of reactive gases such as carbon dioxide in a safe and efficient manner for carboxylation reactions. durham.ac.uk This approach allows for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purities.

Automated Synthesis Platforms: The development of automated systems for organic synthesis is accelerating the discovery and development of new molecules. nih.govnih.gov These platforms, which combine robotics with data-driven algorithms, can perform multi-step syntheses with minimal human intervention. nih.govyoutube.com By integrating the synthesis of 2-Butenoic acid, 2-(acetylamino)- derivatives into these automated workflows, researchers can rapidly generate libraries of compounds for screening in drug discovery and materials science applications.

Advanced Material Science Applications Leveraging its Unique Chemical Structure

The unique chemical structure of 2-Butenoic acid, 2-(acetylamino)-, particularly its α,β-unsaturated nature, makes it a valuable monomer for the synthesis of advanced materials with novel properties. rsc.org The electrophilic double bond allows for a variety of post-polymerization modifications, enabling the creation of functional polypeptides and polymers. nsf.govbohrium.com

Fluorescent Polypeptides: Poly(dehydroalanine) (ADH), a polymer derived from 2-Butenoic acid, 2-(acetylamino)-, has been found to possess strong inherent blue fluorescence. nsf.govbohrium.com This property, combined with its unique "hybrid coil" structure, makes it a promising candidate for imaging applications and as a component in self-assembled biomaterials. bohrium.com

Functional Polymers: The reactive nature of the dehydroalanine (B155165) residue allows for the efficient functionalization of polymers through reactions with nucleophiles like thiols and amines. bohrium.com This opens up possibilities for creating polymers with tailored properties for applications in drug delivery, tissue engineering, and biosensing. For example, copolymers of dehydroalanine derivatives with monomers like methyl methacrylate (B99206) (MMA) have been synthesized, and their thermal properties investigated. researchgate.net

Computational Design of Novel Derivatives with Predictable Reactivity Profiles

Computational chemistry is playing an increasingly important role in the design of novel derivatives of 2-Butenoic acid, 2-(acetylamino)- with predictable reactivity. By using computational models, researchers can screen virtual libraries of compounds and predict their chemical properties and reactivity before undertaking laborious and expensive experimental synthesis.

Predicting Stereoselectivity: Quantum-guided molecular mechanics (Q2MM) has been used to develop transition state force fields (TSFF) that can rapidly screen ligand and substrate combinations to predict the stereochemical outcome of reactions. researchgate.net This approach has proven powerful in predicting and even correcting the stereochemical assignments of experimentally observed products. researchgate.net

Designing for Specific Applications: Computational studies can be used to design analogues of complex natural products containing dehydroamino acids. For instance, computational modeling has been used to identify simpler, more synthetically accessible analogues of the anticancer peptide yaku'amide A that retain its biological activity. byu.edu Furthermore, computational methods are being used to understand and predict the reactivity of dehydroalanine derivatives in photoredox catalytic reactions, which is crucial for their application in bioconjugation chemistry. acs.org

Q & A

Basic: What are the common synthetic routes for preparing 2-Butenoic acid, 2-(acetylamino)-?

Methodological Answer:

The synthesis typically involves acetylation of a precursor amino acid or unsaturated carboxylic acid derivative. For example, acetylation using acetic anhydride or acetyl chloride under controlled pH conditions (e.g., in an aqueous basic medium) can introduce the acetyl group to the amino functionality. Similar pathways are observed in the synthesis of structurally related compounds like 2-Acetamidoacrylic acid, where the acetyl group is introduced via nucleophilic substitution or condensation reactions . Key steps include purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography to isolate the product from unreacted starting materials.

Basic: What spectroscopic techniques are recommended for structural confirmation of 2-Butenoic acid, 2-(acetylamino)-?

Methodological Answer:

- Mass Spectrometry (MS): The molecular ion peak at m/z 143 (C₆H₈NO₃) confirms the molecular weight, with fragmentation patterns indicating the loss of acetyl (-C₂H₃O) or carboxyl (-COOH) groups .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Signals for the acetyl methyl group (~2.1 ppm) and the α,β-unsaturated proton (5.5–6.5 ppm, doublet of doublets) are diagnostic.

- ¹³C NMR: Peaks for the carbonyl carbons (170–180 ppm) and the α,β-unsaturated carbons (120–140 ppm) validate the structure.

- Infrared (IR) Spectroscopy: Strong absorption bands for the amide N-H stretch (~3300 cm⁻¹), carbonyl (C=O) of the acetyl group (~1650 cm⁻¹), and carboxylic acid (~1700 cm⁻¹) are critical .

Advanced: How do substituents on the β-carbon influence the stability and reactivity of 2-(acetylamino)acrylic acid derivatives?

Methodological Answer:

Substituents such as methyl or aryl groups (e.g., 4-methoxyphenyl in 2-(acetylamino)-3-(4-methoxyphenyl)acrylic acid) can sterically hinder rotation around the double bond, stabilizing specific conformers. Electron-donating groups (e.g., methoxy) increase electron density on the α,β-unsaturated system, enhancing reactivity in cycloaddition or nucleophilic addition reactions. Conversely, electron-withdrawing groups may promote decarboxylation or polymerization. Computational studies (DFT) combined with experimental kinetic data are recommended to map substituent effects .

Advanced: What experimental strategies resolve contradictions in reported spectral data for 2-(acetylamino) unsaturated acids?

Methodological Answer:

Contradictions often arise from differences in solvent polarity, pH, or tautomeric equilibria (e.g., enol-keto forms). To address this:

- Perform NMR in deuterated DMSO to stabilize hydrogen-bonding interactions.

- Compare experimental data with computational predictions (e.g., Gaussian-based DFT for ¹³C NMR shifts).

- Validate via X-ray crystallography, which provides unambiguous bond-length and conformation data. For example, crystallographic data for analogs like N-acetyl-dehydroalanine confirm planar geometry of the α,β-unsaturated system .

Basic: What safety precautions are critical when handling 2-Butenoic acid, 2-(acetylamino)- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood to prevent inhalation of dust or vapors.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can reaction mechanisms involving 2-Butenoic acid, 2-(acetylamino)- be elucidated using isotopic labeling?

Methodological Answer:

- ¹³C-Labeling: Introduce ¹³C at the acetyl carbonyl to track its participation in decarboxylation or hydrolysis reactions via NMR.

- Deuterium Exchange: Use D₂O to study proton transfer in tautomeric equilibria (e.g., enolization at the β-carbon).

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps, such as nucleophilic attack at the α,β-unsaturated carbonyl .

Basic: What chromatographic methods are effective for purifying 2-Butenoic acid, 2-(acetylamino)-?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) for high-resolution separation.

- Thin-Layer Chromatography (TLC): Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase; visualize under UV (254 nm) or with ninhydrin staining.

- Ion-Exchange Chromatography: Separate charged impurities (e.g., unreacted amino acids) using a Dowex resin and elute with ammonium bicarbonate buffer .

Advanced: How does the acetyl group influence the bioactivity or coordination chemistry of 2-(acetylamino) unsaturated acids?

Methodological Answer:

The acetyl group enhances lipophilicity, improving membrane permeability in biological studies. In coordination chemistry, the amide nitrogen and carboxyl oxygen act as bidentate ligands for metal ions (e.g., Cu²⁺ or Zn²⁺), forming stable chelates. Spectrophotometric titration (UV-Vis) and isothermal titration calorimetry (ITC) can quantify binding constants. For example, analogs like N-acetylglutamine show metal-binding behavior relevant to enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.